3-Hydroxy-1-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione
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Overview
Description
3-Hydroxy-1-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione is a complex organic compound with a unique structure that combines a quinazoline core with a hydroxy and methoxy substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione typically involves multi-step organic reactions One common method starts with the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base This intermediate then undergoes cyclization with a suitable reagent, such as an isocyanate, to form the quinazoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The methoxy group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while substitution reactions can produce a variety of functionalized quinazolines.
Scientific Research Applications
3-Hydroxy-1-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methoxybenzaldehyde: Shares the methoxy and hydroxy functional groups but lacks the quinazoline core.
4-Hydroxy-3-methoxyphenylpropionic acid: Similar phenyl substitution pattern but different core structure.
3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone: Similar functional groups but different overall structure.
Uniqueness
3-Hydroxy-1-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione is unique due to its combination of a quinazoline core with specific hydroxy and methoxy substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H18N2O4 |
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Molecular Weight |
290.31 g/mol |
IUPAC Name |
3-hydroxy-1-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione |
InChI |
InChI=1S/C15H18N2O4/c1-21-11-8-6-10(7-9-11)16-13-5-3-2-4-12(13)14(18)17(20)15(16)19/h6-9,12-13,20H,2-5H2,1H3 |
InChI Key |
TUPFYWGZPRZLEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CCCCC3C(=O)N(C2=O)O |
Origin of Product |
United States |
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